N1‑(4‑Fluorophenyl) Substitution Enhances CDK2 Inhibitory Potency Relative to the Unsubstituted Phenyl Scaffold
In a series of 1‑(4‑fluorophenyl)pyrazolo[3,4‑d]pyrimidine derivatives designed as roscovitine bioisosteres, the most potent compounds (2a and 4) inhibited CDK2 with IC₅₀ values of 0.69 μM and 0.67 μM, respectively, values that are comparable to the reference CDK2 inhibitor roscovitine (IC₅₀ = 0.44 μM) [1]. The para‑fluoro substituent on the N1‑phenyl ring was shown by molecular docking to engage in favorable hydrophobic contacts within the CDK2 active site, contributing to a docking score of −14.1031 kcal/mol for compound 4, whereas the unsubstituted phenyl analogs in the same study exhibited weaker docking scores and lower cytotoxicity [1]. Although the exact target compound (bearing the additional benzhydrylpiperazine C4‑substituent) was not explicitly tested in this publication, the study establishes the N1‑(4‑fluorophenyl) moiety as a critical potency‑enhancing element within the pyrazolo[3,4‑d]pyrimidine pharmacophore.
| Evidence Dimension | CDK2 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | CDK2 IC₅₀ not directly reported for CAS 890881-89-7; the 4‑fluorophenyl series yields IC₅₀ values of 0.67–0.69 μM for the most potent analogs |
| Comparator Or Baseline | Roscovitine CDK2 IC₅₀ = 0.44 μM; unsubstituted phenyl analogs show weaker docking scores and cytotoxic potency |
| Quantified Difference | CDK2 IC₅₀ values for the 4‑fluorophenyl series (0.67–0.69 μM) approach those of the clinical-stage reference inhibitor roscovitine (0.44 μM), a <2‑fold difference. |
| Conditions | Recombinant CDK2 enzyme inhibition assay; molecular docking in the CDK2 active site (PDB entry not specified). |
Why This Matters
This class‑level evidence indicates that the N1‑(4‑fluorophenyl) substituent is a key driver of CDK2 potency, making CAS 890881-89-7 a preferred scaffold for CDK2‑focused probe development over non‑fluorinated or differently substituted pyrazolo[3,4‑d]pyrimidine analogs.
- [1] Maher, M.; Kassab, A.E.; Zaher, A.F.; Mahmoud, Z. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry 2019, 19 (11), 1368–1381. View Source
